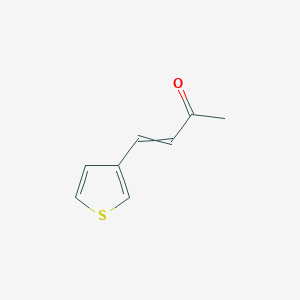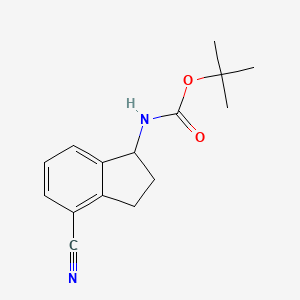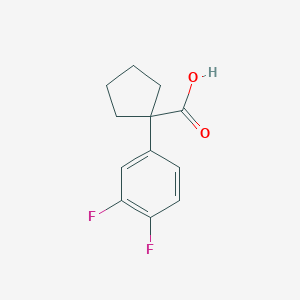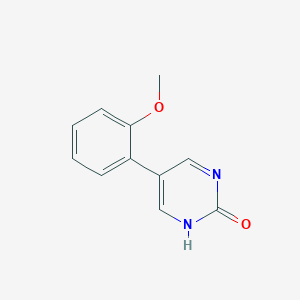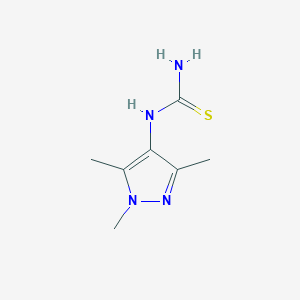
(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3,5-Trimethyl-1H-pyrazol-4-yl)thiourea is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with thiourea under specific conditions. One common method includes:
Starting Materials: 1,3,5-trimethyl-1H-pyrazole and thiourea.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1,3,5-Trimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
(1,3,5-Trimethyl-1H-pyrazol-4-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism by which (1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride
- 3,5-Dimethyl-1H-pyrazole-4-boronic acid hydrochloride
Uniqueness
(1,3,5-Trimethyl-1H-pyrazol-4-yl)thiourea is unique due to the presence of both the pyrazole ring and the thiourea moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C7H12N4S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
(1,3,5-trimethylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C7H12N4S/c1-4-6(9-7(8)12)5(2)11(3)10-4/h1-3H3,(H3,8,9,12) |
Clave InChI |
XOSRQJCVRUTALE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


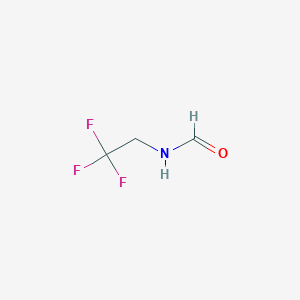

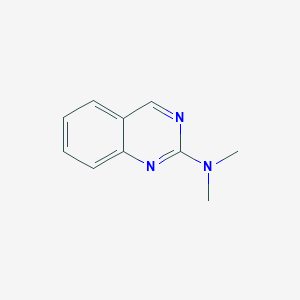
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)

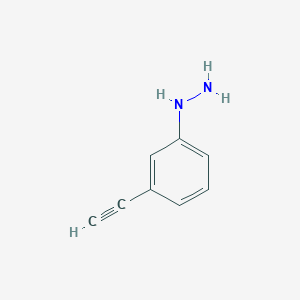
![8-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11721376.png)
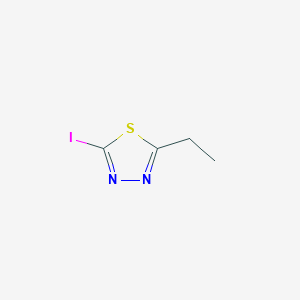
![8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one](/img/structure/B11721393.png)

